Methyl 4'-[[2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate-d3
説明
BenchChem offers high-quality Methyl 4'-[[2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4'-[[2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate-d3 including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
methyl 2-[4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N4O2/c1-5-10-31-36-32-22(2)19-25(33-35-28-13-8-9-14-29(28)37(33)3)20-30(32)38(31)21-23-15-17-24(18-16-23)26-11-6-7-12-27(26)34(39)40-4/h6-9,11-20H,5,10,21H2,1-4H3/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCCZIABCSDUPE-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4CC5=CC=C(C=C5)C6=CC=CC=C6C(=O)OC)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662122 | |
| Record name | Methyl 4'-{[7'-methyl-1-(~2~H_3_)methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl]methyl}[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189944-53-3 | |
| Record name | Methyl 4'-{[7'-methyl-1-(~2~H_3_)methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl]methyl}[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
Methyl 4'-[[2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate-d3, commonly referred to as a derivative of Telmisartan, is an important compound in pharmacology, particularly in the treatment of hypertension and other cardiovascular diseases. This article explores its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C34H32N4O2
- Molecular Weight : 514.62 g/mol
The structure includes a biphenyl moiety linked to a benzimidazole derivative, which contributes to its biological activity. The presence of substituents such as the n-propyl and methyl groups enhances its pharmacological properties.
Antihypertensive Effects
Several studies have documented the antihypertensive effects of Telmisartan and its derivatives. Research indicates that these compounds can effectively lower blood pressure in both animal models and human clinical trials. For instance:
Cardiovascular Protection
Beyond lowering blood pressure, Telmisartan has been shown to provide cardiovascular protection by improving endothelial function and reducing arterial stiffness. This compound may also have beneficial effects on metabolic parameters, including insulin sensitivity.
Case Studies
- Hypertensive Patients : In a randomized controlled trial involving hypertensive patients, those treated with Telmisartan exhibited improved cardiovascular outcomes compared to placebo groups.
- Animal Studies : A study on spontaneously hypertensive rats demonstrated that treatment with methyl 4'-[[2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate-d3 resulted in reduced left ventricular hypertrophy, indicating cardioprotective effects.
Synthesis and Derivative Information
The synthesis of methyl 4'-[[2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate-d3 involves several chemical reactions starting from benzimidazole derivatives. The process typically includes:
- Formation of Benzimidazole Core : Utilizing n-propyl and methyl groups to create the desired benzimidazole structure.
- Biphenyl Linkage : Coupling reactions to attach the biphenyl moiety.
- Carboxylate Esterification : Finalizing the structure through esterification processes.
準備方法
Core Benzimidazole Synthesis
The benzimidazole scaffold is synthesized via cyclization of benzene-1,2-diamine with chloracetic acid under acidic conditions. In a representative procedure, 125 mg (1.155 mmol) of benzene-1,2-diamine reacts with 0.55 g (5.82 mmol) of chloracetic acid in 4N HCl at reflux for 1 hour to yield 2-chloromethyl benzimidazole . Subsequent oxidation of (1H-benzimidazol-2-yl)methanol (125 g, 843.96 mmol) with potassium permanganate (159.7 g, 1.01 mol) in water generates 1H-benzimidazole-2-carboxylic acid, a critical intermediate for functionalization .
Key Reaction Parameters
-
Temperature : Reflux (100–110°C)
-
Catalyst : 4N HCl
-
Oxidizing Agent : KMnO₄ (1.2 equiv)
Biphenyl Coupling Strategy
The biphenyl moiety is constructed via Suzuki-Miyaura cross-coupling between halogenated benzimidazole and phenylboronic acid derivatives. For instance, 4’-bromo-2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole reacts with 2-methoxycarbonylphenylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form the biphenyl linkage . This method offers high regiocontrol and compatibility with ester functionalities.
Optimized Conditions
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : Na₂CO₃ (2.0 equiv)
-
Solvent : Dimethoxyethane (DME)/H₂O (3:1)
-
Temperature : 80°C, 12 hours
Esterification with Deuterated Methanol
The final step involves esterification of the biphenyl-2-carboxylic acid intermediate with deuterated methanol (CD₃OH) to introduce the -d₃ label. Using thionyl chloride (SOCl₂) as an activating agent, the carboxylic acid is converted to an acyl chloride, which subsequently reacts with CD₃OH under anhydrous conditions .
Procedure Overview
-
Activation : Biphenyl-2-carboxylic acid (1.0 equiv) is treated with SOCl₂ (2.0 equiv) at 60°C for 2 hours.
-
Esterification : CD₃OH (5.0 equiv) is added dropwise, and the mixture is stirred at room temperature for 6 hours.
-
Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane = 1:4) .
Characterization Data
-
Molecular Formula : C₃₄H₃₂N₄O₂ (deuterated methyl contributes +3 Da)
Purification and Analytical Validation
Final purification employs reversed-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the deuterated ester from non-deuterated byproducts. Critical quality control metrics include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC-UV (254 nm) | ≥99% |
| Deuterium Incorporation | High-Resolution MS | ≥98% d₃ |
| Residual Solvents | GC-FID | <500 ppm (ICH guidelines) |
Comparative Analysis of Synthetic Routes
Recent studies highlight the superiority of the biphenyl-first approach over fragment coupling. Early methods suffered from low yields (<50%) due to steric hindrance during benzimidazole alkylation. By contrast, introducing the biphenyl moiety prior to benzimidazole functionalization improves overall efficiency .
Yield Optimization
Challenges in Deuterium Labeling
Selective deuterium incorporation requires stringent control over reaction conditions to avoid proton-deuterium exchange. Key considerations include:
Q & A
Q. How can AI-driven platforms enhance the development of derivatives with improved pharmacological properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
